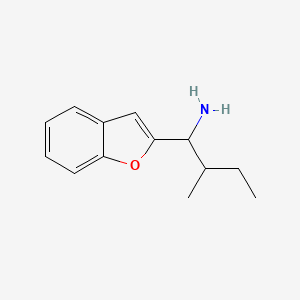
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-(propan-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.
Attachment of the isopropylacetamide group: This could be done through acylation reactions using isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The amino group and other positions on the pyridine ring may be susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
Applications De Recherche Scientifique
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or modulator of enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of dyes, agrochemicals, or other industrially relevant compounds.
Mécanisme D'action
The mechanism of action for 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the active site of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-methylacetamide
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-ethylacetamide
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-propylacetamide
Uniqueness
The uniqueness of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-isopropylacetamide might lie in its specific substituents, which could confer unique biological activity or chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(5-amino-2-oxopyridin-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-13-5-8(11)3-4-10(13)15/h3-5,7H,6,11H2,1-2H3,(H,12,14) |
Clé InChI |
CKRZHQBJGGLJHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CN1C=C(C=CC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13484372.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)
![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
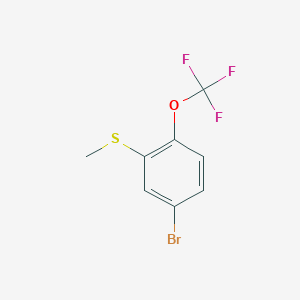
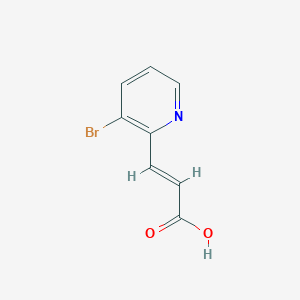



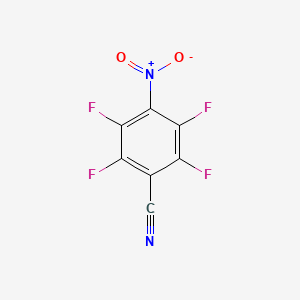
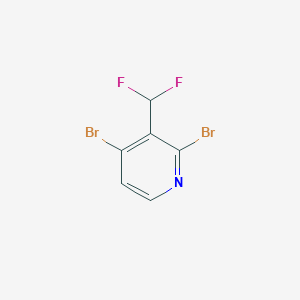
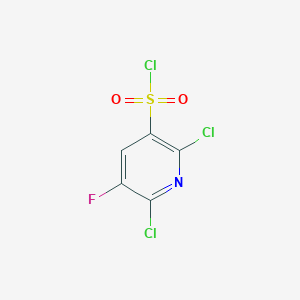
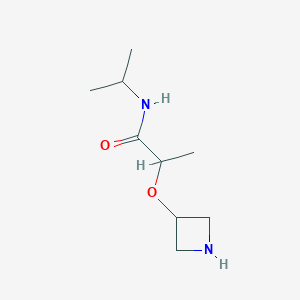
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
